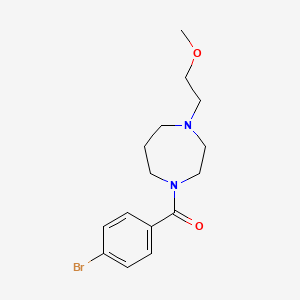

1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane

Description

Properties

IUPAC Name |

(4-bromophenyl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-20-12-11-17-7-2-8-18(10-9-17)15(19)13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMNBHNDFWZEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via an acylation reaction using 4-bromobenzoyl chloride and a suitable base.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, while the diazepane ring can influence the compound’s binding affinity and selectivity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The target compound’s bromobenzoyl group enhances electrophilicity compared to non-acylated analogs (e.g., 1-(4-bromobenzyl)-1,4-diazepane ). This may influence receptor binding or metabolic stability.

- Hybrid Structures : Pyrazole- and pyridine-substituted diazepanes (e.g., ) demonstrate tailored receptor selectivity (e.g., 5-HT₇R antagonism ), suggesting the target compound’s substituents could be optimized for specific targets.

Key Observations :

- Yields vary significantly (33–69%) based on substituent reactivity and steric demands . The target compound’s bromobenzoyl and methoxyethyl groups may require specialized acylation/alkylation conditions.

- Chromatography (normal/reverse-phase) is common for purification, particularly for polar derivatives .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- 5-HT₇ Receptor : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane exhibits high 5-HT₇R affinity (Ki < 10 nM) and reduces repetitive behaviors in autism models . The target compound’s bromobenzoyl group may similarly engage aromatic stacking in receptor pockets.

- Dopamine D3 Receptor: Cyanophenyl-diazepane analogs (e.g., ) show D3R selectivity, suggesting electron-withdrawing groups enhance receptor interactions.

Solubility and Lipophilicity

- Surfactant Analogs : 4-Phenyl-1,5-benzodiazepin-2-ones with alkyl chains (e.g., 1-dodecyl) exhibit surfactant-like properties, enhancing drug-cell membrane interactions . The target compound’s methoxyethyl group may confer mild surfactant behavior.

- logP Predictions : Bromobenzoyl (high logP) and methoxyethyl (low logP) groups create a balanced lipophilicity profile, likely favoring blood-brain barrier penetration for CNS targets.

Biological Activity

1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane (CAS No. 1184489-74-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₂₁BrN₂O₂

- Molecular Weight : 341.24 g/mol

- Structure : The compound features a diazepane ring substituted with a bromobenzoyl group and a methoxyethyl side chain.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the bromobenzoyl moiety suggests potential interactions with serotonin receptors, particularly the 5-HT1F subtype, which has been implicated in various neurological processes .

Antimicrobial Activity

Studies have shown that related diazepane derivatives exhibit significant antimicrobial properties. The electron-withdrawing effect of the bromine atom enhances the electron density on the diazepane nitrogen, potentially increasing its interaction with microbial targets .

Antitumor Activity

Preliminary studies suggest that compounds containing diazepane structures can inhibit tumor growth by inducing apoptosis in cancer cells. This is believed to occur through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted diazepanes, including those similar to this compound. Results indicated that these compounds exhibited greater inhibition against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure.

- Cytotoxicity Assays : In vitro cytotoxicity tests conducted on cancer cell lines demonstrated that the compound displayed dose-dependent cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BrN₂O₂ |

| Molecular Weight | 341.24 g/mol |

| CAS Number | 1184489-74-4 |

| Antimicrobial Activity | Effective against Gram+ |

| Cytotoxicity | Dose-dependent in vitro |

Q & A

Basic: What are the recommended synthetic pathways for 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of diazepane derivatives typically involves alkylation or acylation of the diazepane core. For this compound, a plausible route includes:

Acylation : Reacting 4-(2-methoxyethyl)-1,4-diazepane with 4-bromobenzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

Purification : Column chromatography with ethyl acetate and triethylamine (0.25%) can resolve impurities, as demonstrated in analogous diazepane syntheses (e.g., 69% yield for 3-(4-Bromophenyl)-1,4-oxazepane) .

Optimization : Adjust stoichiometry, temperature (e.g., 0–5°C for acylation), and solvent polarity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with structurally similar compounds (e.g., 1-(4-Bromothiophen-2-yl)methyl-azepane, PubChem CID 52329231) to verify substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (CHBrNO, ~311.22 g/mol) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, referencing retention times of known diazepane analogs .

Advanced: What strategies are effective for investigating the compound’s interaction with neurotransmitter receptors or enzymes?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model binding affinities toward GABA receptors or serotonin transporters, leveraging structural data from related benzodiazepines (e.g., 4-(2,4-Dichlorobenzoyl)-7-fluoro-benzodiazepin-2-one) .

In Vitro Assays : Conduct competitive binding assays with radiolabeled ligands (e.g., H-flunitrazepam for GABA) in neuronal cell lines. Normalize results to positive controls (e.g., diazepam) .

Structure-Activity Relationship (SAR) : Compare with analogs like 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride to identify critical substituents (e.g., bromobenzoyl vs. fluorobenzyl groups) .

Advanced: How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

In Silico ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and metabolic stability. For example, the methoxyethyl group may enhance solubility but reduce CNS activity due to increased polarity .

Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for derivative synthesis, prioritizing low-energy intermediates (e.g., transition states for acylation) .

Machine Learning : Train models on diazepane bioactivity datasets to prioritize derivatives with desired logP or IC values .

Advanced: How should researchers address contradictory results in biological activity assays (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

Standardize Assay Conditions : Control variables like cell line (e.g., HEK293 vs. SH-SY5Y), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

Orthogonal Validation : Confirm activity via complementary methods (e.g., electrophysiology for receptor modulation and fluorescence-based calcium influx assays) .

Meta-Analysis : Compare data with structurally related compounds (e.g., 1-(4-Bromobenzyl)-1,4-diazepane) to identify trends or outliers caused by substituent-specific effects .

Advanced: What methodologies are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .

LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the benzoyl group) and quantify stability using half-life calculations .

Simulated Biological Fluids : Incubate in phosphate-buffered saline (pH 7.4) or human liver microsomes to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.